molecular formula C16H18N4O2 B2826303 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide CAS No. 2034318-01-7

3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide

Cat. No.: B2826303
CAS No.: 2034318-01-7
M. Wt: 298.346
InChI Key: USPZMYKOOJFJFF-UHFFFAOYSA-N
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Description

3-(Pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide (CAS 2034318-01-7) is a high-purity synthetic compound of significant interest in medicinal chemistry and neuroscience research. With a molecular formula of C16H18N4O2 and a molecular weight of 298.34 g/mol, this molecule features a pyrrolidine core linked to a pyrimidine ether and an o-tolyl urea group . This specific architecture is characteristic of compounds designed to modulate enzyme activity, particularly within the endocannabinoid system. This compound is structurally related to a class of pyrimidine-4-carboxamides that have been identified as potent and selective inhibitors of N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) . NAPE-PLD is the principal enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a family of bioactive lipid mediators that includes the endocannabinoid anandamide . Researchers can use this compound as a chemical tool to investigate the NAPE-PLD pathway, study the physiological roles of NAEs, and explore their connections to processes such as emotional behavior, stress response, and fear extinction . Its research value is further underscored by its potential application in probing neurodegenerative disorders and other conditions linked to glutamatergic NMDA receptor hypofunction, given the structural relevance of pyrrolidine-based scaffolds in central nervous system (CNS) drug discovery . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(2-methylphenyl)-3-pyrimidin-4-yloxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-4-2-3-5-14(12)19-16(21)20-9-7-13(10-20)22-15-6-8-17-11-18-15/h2-6,8,11,13H,7,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPZMYKOOJFJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide with structurally analogous pyrrolidine carboxamide derivatives, focusing on substituent effects, stereochemistry, therapeutic indications, and molecular properties.

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Stereochemistry Molecular Weight (g/mol) Therapeutic Indication Key Reference
This compound - Pyrimidin-4-yloxy at C3
- o-Tolyl carboxamide
Not specified Not reported Under investigation N/A
Upadacitinib () - (3S,4R)-ethyl group
- Trifluoroethyl carboxamide
- Tricyclic heterocycle
(3S,4R) 380.4 Rheumatoid arthritis
Compound 43 () - 3,3-Dimethylmorpholino-imidazo[1,2-a]pyrimidin-7-yl
- 4-Fluorophenyl
Not specified Not reported Proteasome inhibition
Compound in - 3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl
- Trifluoroethyl carboxamide
(3S,4R) Not reported Rheumatoid arthritis
Compound in - Morpholino-pyridine core
- Hydroxypropan-2-yl and trifluoroethyl groups
(S) configuration Not reported Solid-state formulation

Key Findings

The o-tolyl group may confer greater lipophilicity than the trifluoroethyl substituent in upadacitinib () or the imidazo-pyrrolo-pyrazine system in , impacting membrane permeability and metabolic stability .

Stereochemical Influence

  • Upadacitinib and the compound in exhibit (3S,4R) stereochemistry, critical for their high affinity for Janus kinase (JAK) enzymes in rheumatoid arthritis therapy . The stereochemistry of the target compound is unspecified, which may limit direct pharmacological comparisons.

Q & A

Q. What are the standard synthetic protocols for 3-(pyrimidin-4-yloxy)-N-(o-tolyl)pyrrolidine-1-carboxamide, and how are intermediates optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution of pyrimidin-4-ol derivatives with pyrrolidine precursors, followed by carboxamide formation via coupling with o-toluidine. Key steps include:

  • Pyrimidin-4-yloxy activation : Use of coupling reagents like EDCI/HOBt under inert conditions (N₂ atmosphere) to form the pyrrolidine-oxy linkage .
  • Carboxamide formation : Reaction with o-tolyl isocyanate or acid chloride derivatives in anhydrous solvents (e.g., DMF or THF) at 60–80°C for 12–24 hours . Optimization focuses on controlling stoichiometry, solvent polarity, and temperature to minimize byproducts (e.g., dimerization) .

Q. How is the compound structurally characterized, and what analytical techniques validate its purity?

  • X-ray crystallography : Resolves the pyrimidine-pyrrolidine dihedral angle (typically 45–60°) and hydrogen-bonding networks (e.g., N–H···O interactions) .
  • NMR spectroscopy : Key signals include δ 8.2–8.4 ppm (pyrimidine C–H), δ 3.5–4.0 ppm (pyrrolidine N–CH₂), and δ 2.2–2.5 ppm (o-tolyl methyl) .
  • HPLC-MS : Purity (>95%) is confirmed using reverse-phase C18 columns (ACN/H₂O gradient) and ESI+ for mass verification (expected [M+H]+ ~358 g/mol) .

Q. What preliminary biological assays are used to evaluate its activity?

  • Kinase inhibition assays : Screening against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
  • Cellular cytotoxicity : IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, often revealing activity in the 1–10 µM range .
  • Solubility/stability : Measured in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to assess pharmacokinetic potential .

Advanced Research Questions

Q. How do discrepancies in reported biological activity arise, and how can they be resolved?

Contradictions often stem from:

  • Assay variability : Differences in cell line passage numbers, serum concentrations, or incubation times (e.g., 48 vs. 72 hours) .
  • Metabolic interference : Liver microsome studies (e.g., human vs. murine CYP450 isoforms) may explain species-specific efficacy . Resolution requires standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR for binding affinity validation) .

Q. What computational strategies predict binding modes to biological targets, and how are they validated?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., π-π stacking with pyrimidine) .
  • MD simulations : GROMACS simulations (100 ns) assess ligand-protein stability, focusing on RMSD fluctuations (<2 Å for stable binding) . Validation via alanine scanning mutagenesis (e.g., disrupting key residues like Lys721 in EGFR) confirms predicted interactions .

Q. How can reaction yields and selectivity be improved in large-scale synthesis?

  • Flow chemistry : Continuous reactors enhance heat/mass transfer, reducing side reactions (e.g., epimerization) .
  • Catalyst optimization : Palladium/NHC catalysts for Suzuki-Miyaura couplings (if aryl modifications are needed) improve regioselectivity .
  • DoE (Design of Experiments) : Taguchi methods optimize parameters (e.g., solvent ratio, catalyst loading) for maximal yield (>80%) .

Q. What strategies address poor aqueous solubility without compromising target affinity?

  • Prodrug design : Phosphate ester derivatives of the pyrimidine hydroxyl group enhance solubility (e.g., 10-fold increase in PBS) .
  • Co-crystallization : Use of cyclodextrins or PEG-based co-solvents improves dissolution rates while maintaining IC₅₀ values .
  • Structural analogs : Introducing polar groups (e.g., morpholine instead of pyrrolidine) balances lipophilicity (logP <3) .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational conformer predictions?

  • Crystal packing effects : Hydrogen bonding in the solid state (e.g., N-oxide interactions ) may stabilize atypical conformers.
  • Solvent vs. vacuum simulations : Implicit solvent models (e.g., GB/SA) better approximate solution-phase conformations . Resolution requires comparing solution NMR (NOESY for proximity) with computed ensemble .

Methodological Resources

  • Structural databases : CCDC 2035503 and PubChem entries provide crystallographic and spectroscopic reference data.
  • Reaction design : ICReDD’s computational-experimental feedback loops streamline optimization.
  • Assay protocols : CLSI guidelines standardize biological evaluations.

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